3-Hydroxyoctadecanoic acid
Overview
Description
3-Hydroxyoctadecanoic acid, also known as 3-hydroxystearic acid, is a hydroxylated fatty acid with the molecular formula C18H36O3. It is a monohydroxy derivative of octadecanoic acid, characterized by the presence of a hydroxyl group at the third carbon position. This compound is a white crystalline solid at room temperature and is sparingly soluble in water but soluble in organic solvents such as ether and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyoctadecanoic acid can be synthesized through various methods. One common approach involves the oxidation of octadecanoic acid using oxidizing agents such as iodine, nitric acid, or potassium permanganate. The reaction typically requires controlled conditions to ensure the selective introduction of the hydroxyl group at the third carbon position .
Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to hydroxylate octadecanoic acid, resulting in the formation of this compound. This method is advantageous due to its high selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Esterification: Carboxylic acids, acid chlorides, and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Esterification: Esters.
Substitution: Substituted fatty acids.
Scientific Research Applications
3-Hydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various bioactive molecules and complex lipids.
Biology: It serves as a biomarker for certain bacterial infections and is involved in the study of lipid metabolism.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of biodegradable polymers, surfactants, and lubricants
Mechanism of Action
The mechanism of action of 3-hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for free fatty acid receptors, modulating various cellular processes. Additionally, it is involved in the β-oxidation pathway in mitochondria, where it undergoes enzymatic transformations to produce energy .
Comparison with Similar Compounds
3-Hydroxyhexadecanoic acid: A shorter-chain analog with similar chemical properties.
3-Hydroxydodecanoic acid: A medium-chain analog with distinct biological activities.
12-Hydroxyoctadecanoic acid: A positional isomer with different physical and chemical properties
Uniqueness: 3-Hydroxyoctadecanoic acid is unique due to its specific hydroxylation at the third carbon position, which imparts distinct chemical reactivity and biological functions compared to its analogs. Its role in lipid metabolism and potential therapeutic applications further highlight its significance in scientific research .
Properties
IUPAC Name |
3-hydroxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMQYTSPMKEQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346294 | |
Record name | 3-Hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17773-30-7 | |
Record name | 3-Hydroxyoctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17773-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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